molecular formula C28H25NO6 B606501 3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid CAS No. 1233706-88-1

3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid

Cat. No. B606501
M. Wt: 471.5
InChI Key: HTOJZPHWNDZOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cytosolic phospholipase A2α (cPLA2α) specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins and leukotrienes, both important mediators of the inflammatory process. CAY10650 is a highly potent (IC50 = 12 nM) cPLA2α inhibitor. It demonstrates strong anti-inflammatory effects when applied topically at a dose of 0.1 mg/ear in a mouse model of acute irritant contact dermatitis. The phase I metabolite of this compound, CAY10641, is also available.
CAY10650 is a potent cPLA2a inhibitor, demonstrating strong anti-inflammatory effects.

Scientific Research Applications

Immunology & Inflammation

CAY10650 plays a significant role in the field of Immunology & Inflammation . cPLA2α, the enzyme that CAY10650 inhibits, specifically catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids . This process is central to initiating the synthesis of prostaglandins and leukotrienes, both of which are important mediators of the inflammatory process . Therefore, by inhibiting cPLA2α, CAY10650 can potentially suppress inflammatory responses.

Lipid Biochemistry

In the field of Lipid Biochemistry , CAY10650 has been shown to suppress lipid droplets formation and PGE2 secretion . This could have implications for the study of lipid metabolism and related diseases.

Glycerophospholipids

CAY10650 could also be used in the study of Glycerophospholipids . As cPLA2α catalyzes the hydrolysis of arachidonic acid from the sn-2-ester position of membrane phospholipids , CAY10650’s inhibition of this enzyme could impact the metabolism of glycerophospholipids.

Phospholipases

In the study of Phospholipases , CAY10650 serves as a potent inhibitor of cPLA2α . This could be useful in studying the role of phospholipases in various biological processes and diseases.

Cell-Based Assay

CAY10650 could be used in Cell-Based Assays . Its ability to inhibit cPLA2α and suppress lipid droplets formation and PGE2 secretion could be useful in studying cell signaling and metabolism.

High-Throughput Screening

In High-Throughput Screening applications, CAY10650 could be used as a reference compound for the development of new cPLA2α inhibitors .

Cell-Based Assay

CAY10650 could be used in Cell-Based Assays . Its ability to inhibit cPLA2α and suppress lipid droplets formation and PGE2 secretion could be useful in studying cell signaling and metabolism.

High-Throughput Screening

In High-Throughput Screening applications, CAY10650 could be used as a reference compound for the development of new cPLA2α inhibitors.

properties

IUPAC Name

3-(2-methylpropanoyl)-1-[2-oxo-3-(4-phenoxyphenoxy)propyl]indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO6/c1-18(2)27(31)25-16-29(26-13-8-19(28(32)33)14-24(25)26)15-20(30)17-34-21-9-11-23(12-10-21)35-22-6-4-3-5-7-22/h3-14,16,18H,15,17H2,1-2H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOJZPHWNDZOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CN(C2=C1C=C(C=C2)C(=O)O)CC(=O)COC3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid
Reactant of Route 4
3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid
Reactant of Route 5
3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid
Reactant of Route 6
3-isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic acid

Citations

For This Compound
1
Citations
MJ Fisher, L McMurray, S Lu, CL Morse… - …, 2018 - Wiley Online Library
Cytosolic phospholipase A2α (cPLA2α) may play a critical role in neuropsychiatric and neurodegenerative disorders associated with oxidative stress and neuroinflammation. An …

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